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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1361154 Get Quote

For researchers, scientists, and drug development professionals, a detailed spectroscopic

comparison of 4-Fluoro-3-nitrobenzaldehyde and its isomers is crucial for unambiguous

identification and understanding of their structure-property relationships. This guide provides a

comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data,

supplemented with detailed experimental protocols.

4-Fluoro-3-nitrobenzaldehyde and its constitutional isomers are valuable building blocks in

medicinal chemistry and materials science. Their distinct substitution patterns on the benzene

ring give rise to unique spectroscopic signatures. Accurate interpretation of this data is

paramount for quality control, reaction monitoring, and the rational design of new molecules.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Fluoro-3-nitrobenzaldehyde
and five of its isomers. This data has been compiled from various sources and provides a basis

for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in

Hz)
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Compound Aldehyde Proton (s) Aromatic Protons

4-Fluoro-3-nitrobenzaldehyde ~10.05
7.51 (t, J = 9.4 Hz), 8.10-8.30

(m), 8.60 (dd, J = 7.4, 2.2 Hz)

2-Fluoro-5-nitrobenzaldehyde ~10.4

Aromatic protons typically

appear in the range of 7.5-8.5

ppm.

3-Fluoro-4-nitrobenzaldehyde 10.06

8.36-8.32 (t, J = 7.8 Hz), 8.06-

8.03 (d, J = 11.2 Hz), 7.95-

7.93 (d, J = 9.1 Hz)[1]

4-Fluoro-2-nitrobenzaldehyde Data not available Data not available

5-Fluoro-2-nitrobenzaldehyde 10.44 (d)
8.22 (dd), 7.62 (dd), 7.41 (ddd)

[2]

3-Fluoro-2-nitrobenzaldehyde Data not available Data not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound Aldehyde Carbon Aromatic Carbons

4-Fluoro-3-nitrobenzaldehyde Data not available Data not available

2-Fluoro-5-nitrobenzaldehyde Data not available Data not available

3-Fluoro-4-nitrobenzaldehyde Data not available Data not available

4-Fluoro-2-nitrobenzaldehyde Data not available Data not available

5-Fluoro-2-nitrobenzaldehyde Data not available Data not available

3-Fluoro-2-nitrobenzaldehyde Data not available Data not available

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
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Compound C=O Stretch
NO₂
Asymmetric
Stretch

NO₂
Symmetric
Stretch

C-F Stretch

4-Fluoro-3-

nitrobenzaldehyd

e

~1700 ~1530 ~1350 ~1250

2-Fluoro-5-

nitrobenzaldehyd

e

Data not

available

Data not

available

Data not

available

Data not

available

3-Fluoro-4-

nitrobenzaldehyd

e

Data not

available

Data not

available

Data not

available

Data not

available

4-Fluoro-2-

nitrobenzaldehyd

e

~1710 ~1530 ~1350 ~1260

5-Fluoro-2-

nitrobenzaldehyd

e

Data not

available

Data not

available

Data not

available

Data not

available

3-Fluoro-2-

nitrobenzaldehyd

e

Data not

available

Data not

available

Data not

available

Data not

available

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

4-Fluoro-3-nitrobenzaldehyde 169 168, 140, 122, 94

2-Fluoro-5-nitrobenzaldehyde 169 Data not available

3-Fluoro-4-nitrobenzaldehyde 169 Data not available

4-Fluoro-2-nitrobenzaldehyde 169 Data not available

5-Fluoro-2-nitrobenzaldehyde 169 Data not available

3-Fluoro-2-nitrobenzaldehyde 169 Data not available

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR: Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR: Spectra are acquired on the same instrument, often with proton decoupling. A

larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a powerful tool. Spectra can be acquired

with or without proton decoupling to observe H-F coupling. Chemical shifts are typically

referenced to an external standard like CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Solid samples can be analyzed as a KBr (potassium bromide) pellet, a

Nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory. For KBr
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pellets, a small amount of the sample is ground with dry KBr and pressed into a thin,

transparent disk. For ATR, the solid is placed in direct contact with the ATR crystal.

Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal)

is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples are typically introduced into the mass spectrometer via a

direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for these compounds, typically using

an electron energy of 70 eV.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z), producing a mass spectrum that shows the molecular ion and various fragment

ions.

Logical Workflow for Isomer Differentiation
The differentiation of these isomers is a stepwise process that leverages the strengths of each

spectroscopic technique.
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Workflow for Isomer Differentiation

Unknown Isomer Sample

Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy

Identify Key Functional Groups
(C=O, NO₂, C-F)

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Elucidate Substitution Pattern
(Proton Environment, Couplings)

Confirmed Structure

Final Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic identification of fluoronitrobenzaldehyde

isomers.

Potential Role in Drug Discovery: Enzyme Inhibition
While specific signaling pathways for these exact isomers are not extensively documented,

fluoronitroaromatic compounds are known to play a role in drug discovery, often as inhibitors of

various enzymes. The electron-withdrawing nature of the nitro and fluoro groups can be crucial

for binding to enzyme active sites.
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Caption: A generalized diagram illustrating the role of a small molecule inhibitor, such as a

fluoronitrobenzaldehyde isomer, in blocking an enzyme's active site.

This guide provides a foundational spectroscopic comparison of 4-Fluoro-3-
nitrobenzaldehyde and its isomers. Further detailed studies, particularly acquiring and

comparing ¹⁹F NMR and UV-Vis spectra, would provide even greater insight into the subtle

electronic and structural differences between these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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